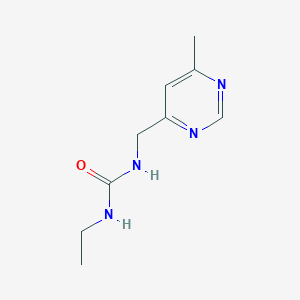
1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with ethylamine and urea under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea moiety to amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydride, and a suitable electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-methylimidazolium acetate: A similar compound with applications in ionic liquids and solvents.
6-Methylpyrimidine-4-carbaldehyde: A precursor used in the synthesis of 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea.
Ethylurea: A simpler analog that lacks the pyrimidine ring.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring and a urea moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-ethyl-3-[(6-methylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-3-10-9(14)11-5-8-4-7(2)12-6-13-8/h4,6H,3,5H2,1-2H3,(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHZCJFDQBBTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NC=NC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
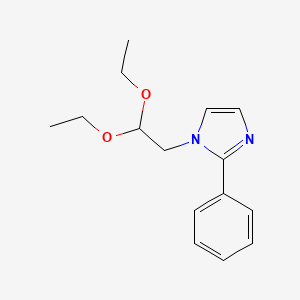
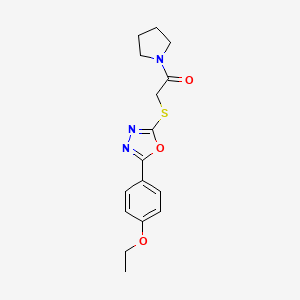
![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B3019917.png)
![6-{5-[2-(2,4-Difluorophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3019918.png)
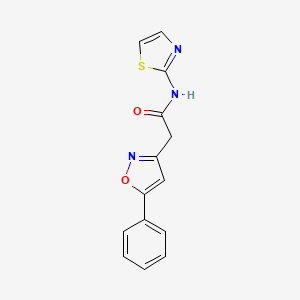

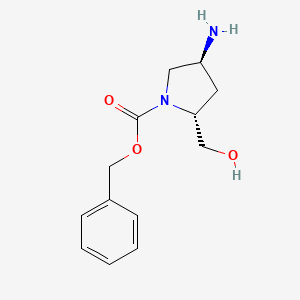
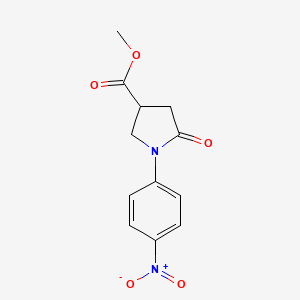

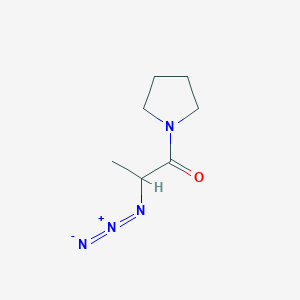
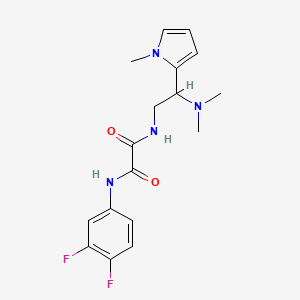
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B3019933.png)
